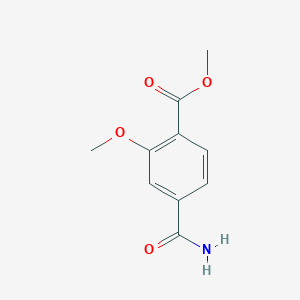![molecular formula C7H14O B6242396 rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis CAS No. 2498710-88-4](/img/new.no-structure.jpg)
rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis: is a chemical compound with the molecular formula C7H14O and a molecular weight of 114.2 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a propanol chain, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis typically involves the cyclopropanation of an appropriate alkene followed by reduction. One common method is the reaction of 2-methylcyclopropylcarbinol with a suitable reducing agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: In biological research, rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis can be used to study the effects of cyclopropyl-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, leading to changes in their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function and stability .
Comparison with Similar Compounds
3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol: Similar structure but different stereochemistry.
2-methylcyclopropylmethanol: Lacks the propanol chain.
Cyclopropylmethanol: Lacks the methyl group and propanol chain.
Uniqueness: rac-3-[(1R,2S)-2-methylcyclopropyl]propan-1-ol, cis is unique due to its specific stereochemistry and the presence of both a cyclopropyl group and a propanol chain. This combination of features makes it particularly interesting for studying stereochemical effects in chemical reactions and biological interactions .
Properties
CAS No. |
2498710-88-4 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



